(Trifluoromethyl)boronic acid
CAS No.: 762208-32-2
Cat. No.: VC14320886
Molecular Formula: CH2BF3O2
Molecular Weight: 113.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 762208-32-2 |
|---|---|
| Molecular Formula | CH2BF3O2 |
| Molecular Weight | 113.83 g/mol |
| IUPAC Name | trifluoromethylboronic acid |
| Standard InChI | InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H |
| Standard InChI Key | WXJNZXZAXNWRDN-UHFFFAOYSA-N |
| Canonical SMILES | B(C(F)(F)F)(O)O |
Introduction
Structural and Physicochemical Properties of (Trifluoromethyl)boronic Acids
(Trifluoromethyl)boronic acids are typically arylboronic acids substituted with a trifluoromethyl group at the meta or para position of the aromatic ring. A representative example is 3-(trifluoromethyl)phenylboronic acid (CAS 1423-26-3), which exhibits the following properties :
| Property | Value/Range |
|---|---|
| Molecular formula | C₇H₆BF₃O₂ |
| Molecular weight | 189.93 g/mol |
| Melting point | 160–165°C |
| Appearance | White to light yellow powder |
| Purity (HPLC) | ≥97.0% |
| Storage conditions | Refrigerator (2–8°C) |
The trifluoromethyl group confers enhanced electrophilicity to the boron center, facilitating its participation in Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions . The strong electron-withdrawing nature of the -CF₃ group also stabilizes the boronic acid, reducing protodeboronation side reactions commonly observed in less substituted analogs .
Synthetic Methodologies for (Trifluoromethyl)boronic Acids
Organocatalytic Enantioselective Synthesis
A breakthrough in synthesizing chiral α-trifluoromethyl allylboronic acids was achieved using alkenylboroxines and trifluoromethyl diazomethane in the presence of BINOL-derived catalysts. This method avoids racemic pathways by employing ethanol to form boronic esters, which undergo dynamic transesterification to yield enantiomerically enriched products (up to 98% ee) . For example, reaction of alkenylboroxine 2a with CF₃ diazomethane (3) and 20 mol% BINOL (4) produced 5a in 78% yield (Figure 1).
Electrophilic Trifluoromethylselenolation
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
3-(Trifluoromethyl)phenylboronic acid serves as a key building block in synthesizing fluorinated biaryl compounds. For instance, coupling with aryl halides under palladium catalysis yields trifluoromethylated biphenyls, which are valuable in drug discovery for their metabolic stability and lipophilicity .
Construction of Quaternary Stereocenters
Chiral α-trifluoromethyl allylboronic acids enable asymmetric allylation of carbonyl compounds, forming stereogenic centers with adjacent CF₃ and boron groups. This strategy was applied to synthesize trifluoromethylated indolines via three-component coupling with trimethylsilyldiazomethane and indoles .
Challenges and Limitations
Scalability of Enantioselective Methods
While organocatalytic methods achieve high enantiomeric excess, scaling beyond 2 mmol results in reduced yields (e.g., 68% at 2 mmol scale vs. 78% at 1 mmol) . Catalyst loading (20–30 mol%) and solvent choice (toluene vs. THF) critically influence process economics.
Recent Advances and Future Directions
Biocatalytic Approaches
Engineered cytochrome P450 enzymes have been employed to synthesize α-trifluoromethyl boronic acids via carbene B–H bond insertion, achieving 99% ee and 85% yield . This green chemistry approach minimizes metal waste and operates under mild conditions.
Vicinal Difunctionalization
Sequential insertion of 2,2,2-trifluorodiazoethane into boron–carbon bonds enables diastereoselective synthesis of vicinal bis(trifluoromethyl) alkylborons, expanding access to densely functionalized fluorinated building blocks .
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